molecular formula C7H7N3 B061862 5-(Aminomethyl)picolinonitrile CAS No. 181130-14-3

5-(Aminomethyl)picolinonitrile

Cat. No.: B061862
CAS No.: 181130-14-3
M. Wt: 133.15 g/mol
InChI Key: ZIFSWCUCJMIKQC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)picolinonitrile, also known as AMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure, which makes it an attractive candidate for research in medicinal chemistry, organic synthesis, and material science. In

Scientific Research Applications

  • DNA Phosphoramidate Ligation : A study by Cape et al. (2012) discussed the use of N-methyl picolinium carbamate as a protecting group in a phototriggered nonenzymatic DNA phosphoramidate ligation reaction. This method could be significant for the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

  • Magnetism in Copper 15-Metallacrown-5 Lanthanide Complexes : Stemmler et al. (1999) investigated the preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes, indicating their potential in magnetic applications and MRI contrast enhancement (Stemmler et al., 1999).

  • Anticancer Complexes : Liu et al. (2011) explored the potential of organometallic half-sandwich iridium complexes in anticancer therapy. These complexes showed promising cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).

  • Anticancer Agents Synthesis : Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as potential anti-cancer agents, demonstrating significant growth inhibitory activities in vitro (Yan et al., 2013).

  • Chromium Treatment and 5-HT2A Receptors : A study by Attenburrow et al. (2002) examined the effects of chromium treatment on brain serotonin function, indicating an alteration in the sensitivity of central 5-HT2A receptors (Attenburrow et al., 2002).

  • Synthesis and Characterization of Metalloquinolates : Li and Xu (2008) synthesized 5-substituted 8-hydroxyquinoline derivatives conjugated with bioactive molecules, exploring their potential applications in various fields (Li & Xu, 2008).

  • Synthesis of a Tetrachlorocobaltate(II) Salt : Tahenti et al. (2020) synthesized and characterized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), with potential applications in material science (Tahenti et al., 2020).

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSWCUCJMIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463283
Record name 5-(Aminomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181130-14-3
Record name 5-(Aminomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound obtained in (a) was dissolved in 45 ml of THF and 1.2 ml of water and, while stirring, 11.2 g of triphenylphosphine were added in portions. The reaction mixture was left to stand at RT overnight.
Name
( a )
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
1.2 mL
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reactant
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11.2 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
N#Cc1ccc(CN=[N+]=[N-])cn1
Quantity
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Reaction Step One
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reactant
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Reaction Step One

Synthesis routes and methods III

Procedure details

The compound obtained in (a) was dissolved in 45 ml of TEF and 1.2 ml of water and, while stirring, 11.2 g of triphenylphosphine were added in portions. The reaction mixture was left to stand at RT overnight.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)picolinonitrile
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5-(Aminomethyl)picolinonitrile
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5-(Aminomethyl)picolinonitrile
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5-(Aminomethyl)picolinonitrile
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5-(Aminomethyl)picolinonitrile
Reactant of Route 6
5-(Aminomethyl)picolinonitrile

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